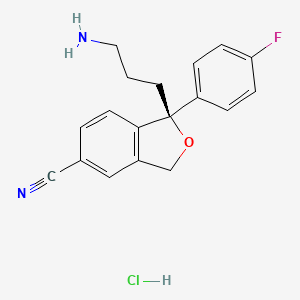![molecular formula C15H22N2O B13723607 {[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indole derivatives are significant in both natural and synthetic chemistry due to their presence in various biologically active molecules, including neurotransmitters, hormones, and pharmaceuticals.
Métodos De Preparación
The synthesis of {[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classic reaction used to construct the indole ring system. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The specific substituents, such as the 2-methoxyethyl and propyl groups, can be introduced through subsequent functional group transformations and alkylation reactions .
Análisis De Reacciones Químicas
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Electrophilic substitution reactions are common for indole derivatives, particularly at the 3-position of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce various substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Indole derivatives are known to interact with various biological targets, making them useful in the study of enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: This compound and its derivatives have potential therapeutic applications, including as anticancer agents, antimicrobial agents, and modulators of neurological functions.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of {[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or bind to neurotransmitter receptors, affecting neurological functions. The exact pathways and targets depend on the specific structure and functional groups of the compound .
Comparación Con Compuestos Similares
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine can be compared with other indole derivatives such as:
Serotonin: A naturally occurring neurotransmitter with a similar indole structure but different substituents.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and other biologically active indoles.
Psilocybin: A naturally occurring psychedelic compound with an indole core.
Sumatriptan: A synthetic drug used to treat migraines, containing an indole structure. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
N-[[1-(2-methoxyethyl)indol-5-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C15H22N2O/c1-3-7-16-12-13-4-5-15-14(11-13)6-8-17(15)9-10-18-2/h4-6,8,11,16H,3,7,9-10,12H2,1-2H3 |
Clave InChI |
TZXPHKFENHQTIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=CC2=C(C=C1)N(C=C2)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



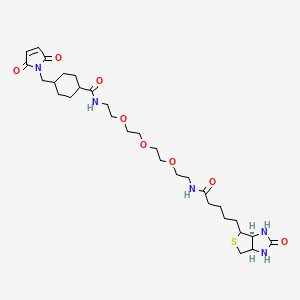
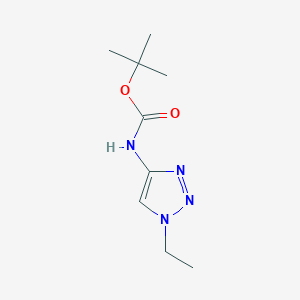
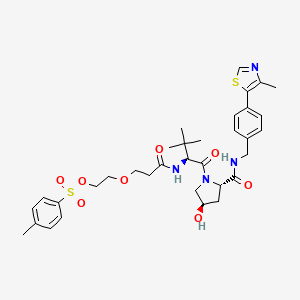
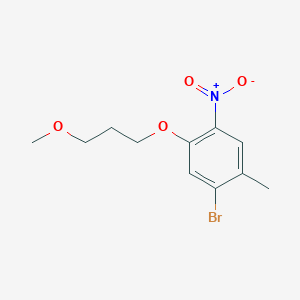
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
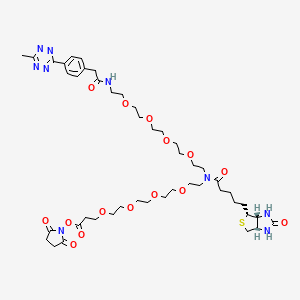
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
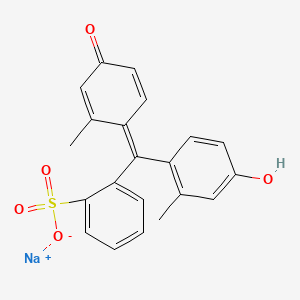
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
